2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-
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Overview
Description
2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of functional groups at specific positions. Common reagents used in the synthesis include various amines, carboxylic acids, and esters. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazaspiro[3.5]nonane-5-carboxylic acid tert-butyl ester
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, 2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)- stands out due to its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N3O4 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
methyl (4R)-2-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-13-9(16)7-14-8-12(10(14)17)5-3-4-6-15(12)11(18)19-2/h3-8H2,1-2H3,(H,13,16)/t12-/m1/s1 |
InChI Key |
XYGDUAZBNOPLJV-GFCCVEGCSA-N |
Isomeric SMILES |
CNC(=O)CN1C[C@@]2(C1=O)CCCCN2C(=O)OC |
Canonical SMILES |
CNC(=O)CN1CC2(C1=O)CCCCN2C(=O)OC |
Origin of Product |
United States |
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